MAO-B vs. MAO-A Inhibition Selectivity: A 189-Fold Difference Defines Biological Utility
Benzaldehyde, p-phenethyl- exhibits weak inhibition of human MAO-B with an IC50 of 1.40 × 10³ nM (1.40 µM), while its inhibition of human MAO-A is significantly more potent with an IC50 of 7.40 nM [1]. This represents an approximately 189-fold selectivity for MAO-A over MAO-B. In comparison, the unsubstituted parent compound, benzaldehyde, shows an IC50 of 6.60 × 10⁵ nM (660 µM) against rabbit AOX (aldehyde oxidase), indicating that the phenethyl substitution dramatically enhances potency against MAO-A [2].
| Evidence Dimension | Monoamine Oxidase (MAO) Inhibition Potency |
|---|---|
| Target Compound Data | MAO-A IC50: 7.40 nM; MAO-B IC50: 1.40 × 10³ nM (1.40 µM) |
| Comparator Or Baseline | Benzaldehyde (unsubstituted) AOX IC50: 6.60 × 10⁵ nM (660 µM) |
| Quantified Difference | Target is ~89,000-fold more potent than benzaldehyde vs. AOX; ~189-fold selectivity for MAO-A over MAO-B. |
| Conditions | Human recombinant MAO-A (5-hydroxytryptamine substrate) and MAO-B (5-phenylacetaldehyde substrate) expressed in Sf9 cells; rabbit liver cytosol AOX assay. |
Why This Matters
This specific selectivity profile makes Benzaldehyde, p-phenethyl- a preferred starting point for developing MAO-A selective inhibitors, whereas generic benzaldehyde lacks both potency and selectivity.
- [1] BindingDB. BDBM50075967 (CHEMBL3415615). IC50 values for human MAO-A and MAO-B. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075967 View Source
- [2] BindingDB. BDBM60953 (BDBM50139371, benzaldehyde). IC50 value for rabbit AOX. Available at: https://bdb8.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=60953 View Source
